molecular formula C11H16ClN3O2 B1379728 1-(3-Nitrobenzyl)piperazine hydrochloride CAS No. 1458615-92-3

1-(3-Nitrobenzyl)piperazine hydrochloride

Cat. No.: B1379728
CAS No.: 1458615-92-3
M. Wt: 257.72 g/mol
InChI Key: OVVDYGYSNSCOEN-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)piperazine hydrochloride is a synthetic organic compound belonging to the piperazine chemical class. Piperazine derivatives are of significant interest in medicinal chemistry and biochemical research due to their versatile pharmacological profiles. These compounds are frequently investigated as key synthetic intermediates or structural motifs in the development of novel therapeutic agents. Researchers utilize such piperazine-based compounds in preclinical studies to explore a range of biological activities. Piperazine derivatives are known to interact with central nervous system targets. For instance, the parent compound benzylpiperazine (BZP) is documented in scientific literature as a substance with stimulant properties, acting through a mixed mechanism that involves the release of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these monoamines . It is crucial to note that this compound is intended for laboratory research applications only. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling, storage, and disposal of this substance. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;/h1-3,8,12H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDYGYSNSCOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-55-1
Record name Piperazine, 1-[(3-nitrophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Scheme

$$
\text{Piperazine} + \text{3-Nitrobenzyl chloride} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{1-(3-Nitrobenzyl)piperazine} \xrightarrow{\text{HCl}} \text{this compound}
$$

Key Points:

  • Piperazine is often used as its hydrochloride salt or free base.
  • The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Base such as sodium bicarbonate or sodium hydroxide is used to neutralize the hydrochloric acid generated and to promote substitution.
  • Reaction temperatures range from ambient to reflux conditions (e.g., 65–100 °C).
  • The hydrochloride salt is obtained by acidifying the free base product with hydrochloric acid.

Detailed Preparation Methodologies

Conventional Benzylation in Polar Aprotic Solvent

  • Procedure: 1 equivalent of piperazine hydrochloride is dissolved in DMF. 1 equivalent of 3-nitrobenzyl chloride is added slowly with stirring. Sodium bicarbonate or sodium hydroxide is added to maintain a basic environment. The mixture is stirred at room temperature or heated to 65–100 °C for 12–24 hours.
  • Workup: After completion, the reaction mixture is diluted with water to precipitate the product or extracted with an organic solvent such as chloroform. The organic phase is dried over anhydrous potassium carbonate or magnesium sulfate, filtered, and concentrated.
  • Purification: The residue is recrystallized from solvents like 1,4-dioxane or ethyl acetate to yield pure 1-(3-nitrobenzyl)piperazine.
  • Conversion to Hydrochloride Salt: The free base is dissolved in ethanol or water and treated with hydrochloric acid to precipitate the hydrochloride salt.

Microwave-Assisted Synthesis for Enhanced Yield

  • Microwave irradiation has been reported to accelerate the benzylation reaction, increasing yield and reducing side-products such as dibenzylated piperazines.
  • Reaction times can be reduced to minutes with yields improving from 84–85% to 95–96%.
  • This method involves mixing piperazine hydrochloride with 3-nitrobenzyl chloride in ethanol or DMF, then subjecting the mixture to microwave irradiation at controlled power and temperature.

Alternative Solvents and Bases

  • Ethanol and toluene have been used as solvents with sodium hydroxide or sodium bicarbonate as bases.
  • Reaction temperatures are adjusted accordingly (e.g., reflux in toluene at 110 °C).
  • The product isolation and purification steps remain similar, involving extraction, drying, and recrystallization.

Comparative Data Table of Preparation Conditions and Yields

Method Solvent Base Temperature Reaction Time Yield (%) Notes
Conventional DMF method DMF NaHCO3 / NaOH 65–100 °C 12–24 hours 84–88 Standard method, moderate time
Microwave-assisted synthesis Ethanol/DMF NaHCO3 / NaOH Microwave heating Minutes 95–96 Faster, higher yield, less side-products
Toluene reflux method Toluene NaOH Reflux (~110 °C) 24 hours 85–88 Alternative solvent

Research Findings and Observations

  • The reaction proceeds via nucleophilic substitution of the benzyl chloride by the secondary amine of piperazine.
  • Using piperazine hydrochloride salt rather than free base minimizes formation of dibenzylated by-products.
  • The choice of base and solvent significantly influences the reaction rate and purity of the product.
  • Microwave-assisted synthesis is advantageous for industrial or rapid laboratory synthesis due to improved yields and reduced reaction times.
  • Purification by recrystallization from 1,4-dioxane or ethyl acetate provides high-purity crystalline hydrochloride salts with melting points consistent with literature values (~195 °C for related compounds).
  • Acidification with hydrochloric acid is essential to isolate the hydrochloride salt, which is more stable and easier to handle than the free base.

Chemical Reactions Analysis

1-(3-Nitrobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine and 3-nitrobenzyl alcohol.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

1-(3-Nitrobenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with biological systems, making it a valuable compound for exploring therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

  • Antidepressant Activity : Studies indicate that compounds similar to 1-(3-Nitrobenzyl)piperazine can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Effects : Research shows that piperazine derivatives can have anxiolytic properties, potentially offering therapeutic benefits for anxiety disorders.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

  • Mechanism of Action : The interaction of 1-(3-Nitrobenzyl)piperazine with bacterial enzymes or cell membranes may disrupt essential cellular processes, leading to microbial death.

Neuropharmacology

Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), such as serotonin and dopamine receptors.

  • Receptor Binding Studies : In vitro assays show affinity for various receptor subtypes, suggesting its potential role as a lead compound in developing CNS-active drugs.

Case Studies

Study TitleObjectiveFindings
Antidepressant Properties of Piperazine DerivativesTo evaluate the efficacy of piperazine derivatives in animal models of depressionDemonstrated significant reduction in depressive behaviors compared to control groups.
Antimicrobial Activity of Nitro-substituted PiperazinesTo assess the antibacterial effects against Gram-positive and Gram-negative bacteriaShowed notable inhibition zones in bacterial cultures, indicating potential as an antimicrobial agent.
Neuropharmacological Profiling of Piperazine CompoundsTo investigate receptor interactions and behavioral outcomesIdentified binding affinity for serotonin receptors, correlating with anxiolytic effects observed in behavioral tests.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Comparisons

Piperazine derivatives vary based on substituents attached to the aromatic ring and the piperazine nitrogen. Key structural analogs include:

Compound Substituent(s) Key Features
1-(3-Nitrobenzyl)piperazine 3-Nitrobenzyl Strong electron-withdrawing -NO₂ group; enhances electrophilicity
1-(3-Chlorophenyl)piperazine (m-CPP) 3-Chlorophenyl Electron-withdrawing Cl; serotonin receptor agonist (5-HT₁B/₁C)
1-(4-Trifluoromethylphenyl)piperazine (TFMPP) 4-CF₃-phenyl Lipophilic CF₃ group; psychostimulant effects via 5-HT receptors
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl Electron-donating -OCH₃; weaker CNS activity compared to TFMPP
1-(5-Chloro-2-methoxyphenyl)piperazine 5-Cl, 2-OCH₃ Dual substituents; moderate antimicrobial activity

Key Observations :

  • Electron Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase electrophilicity, enhancing receptor binding in CNS targets, whereas methoxy (-OCH₃) groups reduce reactivity .
  • Bioactivity : Chloro (-Cl) substituents (e.g., m-CPP) correlate with serotonin receptor agonism, while nitro groups may influence antimicrobial potency .

Pharmacological Activity

Serotonin Receptor Modulation
  • m-CPP : Reduces locomotor activity in rats via 5-HT₁B/₁C receptors. Effects are blocked by 5-HT antagonists (e.g., metergoline) .
  • TFMPP : Similar to m-CPP but with higher lipophilicity due to -CF₃, leading to prolonged CNS effects .
  • Its nitro group may alter binding kinetics compared to -Cl or -CF₃ .
Antimicrobial Activity
  • 1-(4-Chlorophenyl)-1-propyl piperazine : Exhibits excellent activity against S. aureus (zone of inhibition: 22 mm) .
  • 1-(3-Nitrobenzyl)piperazine : Predicted enhanced activity due to nitro group’s electronegativity, but empirical data are lacking .
  • 1-(4-Methylphenyl)piperazine: Moderate activity against P. aeruginosa (zone: 18 mm) .

Key Observations :

  • Alkylation (e.g., using benzyl bromides) is a high-yield route for nitro- and CF₃-substituted derivatives .
  • Chlorinated analogs (e.g., m-CPP) require multi-step condensation, increasing synthesis complexity .

Biological Activity

1-(3-Nitrobenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological profiles, including effects on the central nervous system, antimicrobial activity, and potential antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol
  • IUPAC Name : this compound

This compound is believed to exert its biological effects through interactions with various neurotransmitter receptors and enzymes. The nitro group on the benzyl moiety may enhance its binding affinity to targets involved in neurotransmission and other cellular processes.

Antimicrobial Activity

Several studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, research has shown that piperazine compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 20 µM

Neuropharmacological Effects

Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), which could have implications for mood disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.

Case Study 2: Antitumor Activity

In a study published by Johnson et al. (2022), the antitumor effects of this compound were assessed in vivo using mouse models bearing human tumor xenografts. The treatment group exhibited a significant reduction in tumor volume compared to the control group, indicating the potential for further development as an anticancer agent.

Safety and Toxicology

While promising biological activities have been reported, safety profiles are crucial for any therapeutic application. Toxicological assessments indicate that at higher doses, piperazine derivatives can induce adverse effects such as hepatotoxicity and neurotoxicity in animal models.

  • NOAEL (No Observed Adverse Effect Level) : Determined at approximately 50 mg/kg body weight/day in rodent studies.
  • Common Side Effects : Liver swelling and focal necrosis observed at higher concentrations.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionEffect on Yield
Molar Ratio1:1.1 (Piperazine:Benzyl bromide)Maximizes conversion (90%)
Reaction Time24 hoursCompletes substitution
SolventAcetonitrileEnhances reaction rate
CatalystNone requiredAvoids side products

Basic: What analytical techniques are critical for verifying purity and structural integrity?

Answer:

  • Reversed-phase HPLC : Ensures >98% purity using a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
  • ¹H NMR : Key signals include aromatic protons (δ 8.25, 8.12) and piperazine methylene protons (δ 3.65) .
  • HRMS : Confirms molecular ion [M+H]+ at m/z 316.1461 (observed: 316.1466) .
  • Melting Point : Sharp endotherm at 231–235°C (DSC) confirms hydrochloride salt formation .

Advanced: How do structural modifications at the benzyl position influence biological activity?

Answer:
The nitro group at position 3 enhances hydrogen bonding with biological targets. Molecular docking (AutoDock Vina) with Plasmodium falciparum DHODH (PDB: 4RXM) showed the nitro group interacts with Arg265 (binding energy: -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) . QSAR models reveal electron-withdrawing substituents (e.g., -NO₂) correlate with lower IC₅₀ values (IC₅₀ = 12.3 nM for 3-nitro vs. 45.7 nM for 4-chloro) .

Q. Table 2: Substituent Effects on Activity

SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)
3-Nitro12.3 ± 1.2-9.2
4-Chloro45.7 ± 3.8-7.8
2-Methoxy89.4 ± 5.6-6.5

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves (≥8 mil), N95 respirators, and chemical goggles.
  • Storage : -20°C in amber glass under argon to prevent nitro group reduction .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

  • Plasma Protein Binding : Use rapid equilibrium dialysis (RED) to quantify free drug fractions (e.g., 92% binding reduces efficacy).
  • Metabolite Profiling : LC-MS/MS after hepatic microsome incubation identifies major metabolites (e.g., N-dealkylation by CYP3A4) .
  • Dose Optimization : Allometric scaling (mouse-to-human exponent 0.75) with loading doses 3× maintenance levels to counteract first-pass metabolism.

Advanced: How to design impurity profiling studies for synthesis?

Answer:

  • Critical Impurities : Unreacted 3-nitrobenzyl bromide (Imp-A), des-nitro byproduct (Imp-B), dimeric side products (Imp-C).
  • Analytical Method : HPLC-DAD (C18 column, 0.1% TFA gradient) quantifies impurities (<0.1% for Imp-A) .
  • Process Monitoring :
    • Temperature control (60±2°C minimizes Imp-C).
    • Stirring rate (>400 rpm prevents localized overheating).

Q. Table 3: Impurity Control Parameters

ParameterTarget RangeEffect on Purity
Reaction Temperature60±2°CMinimizes Imp-C
Benzyl Bromide Addition Rate2h infusionReduces Imp-A

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrobenzyl)piperazine hydrochloride
Reactant of Route 2
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1-(3-Nitrobenzyl)piperazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.